Nifenalol

Description

adrenergic beta-blocker with good antiarrhythmic properties; also tends to lower blood pressure & provide protection against angina; minor descriptor (75-86); on-line & INDEX MEDICUS search ETHANOLAMINES (75-86); RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

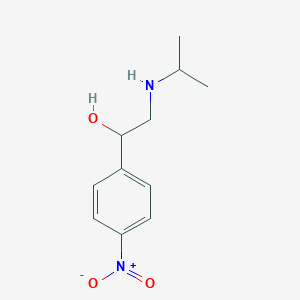

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAORFCGRZIGNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048693 | |

| Record name | Nifenalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7413-36-7 | |

| Record name | (RS)-Nifenalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7413-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifenalol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifenalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifenalol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFENALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1DE63830P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereoselective Synthesis of (R)-(-)-Nifenalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol, a non-selective β-adrenergic receptor antagonist, has been a subject of interest in cardiovascular medicine. Like many pharmaceuticals, this compound possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-Nifenalol and (S)-(+)-Nifenalol. It is well-established that the pharmacological activity of chiral drugs often resides predominantly in one enantiomer, while the other may be less active or contribute to off-target effects.[1] In the case of many β-blockers, the (S)-enantiomer is typically the more potent β-adrenergic antagonist. However, the (R)-enantiomer of some β-blockers has shown distinct pharmacological properties, warranting the development of stereoselective synthetic routes to access the pure (R)-enantiomer for further investigation and potential therapeutic applications.[2] This technical guide provides an in-depth overview of the stereoselective synthesis of (R)-(-)-Nifenalol, with a focus on enzymatic and chemoenzymatic methods. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Stereochemistry and Pharmacological Significance

The differential pharmacological effects of this compound's enantiomers underscore the importance of stereochemistry in drug action. While the (S)-enantiomer is generally associated with more potent β-adrenergic blockade, the (R)-enantiomer of the related compound pronethalol has been reported to be significantly more active than its (S)-counterpart, suggesting that the pharmacological profile of this compound enantiomers may be more complex than initially presumed.[2] The specific therapeutic rationale for targeting (R)-(-)-Nifenalol may lie in exploring these unique pharmacological activities or in its use as a chiral building block for other complex molecules.

The biological effects of this compound are mediated through its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][4][5] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.[6][7] It is plausible that the different spatial arrangements of the (R) and (S) enantiomers of this compound lead to differential binding affinities and activation states of the β-adrenergic receptor, resulting in distinct downstream signaling cascades.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure (R)-(-)-Nifenalol can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture. This guide will focus on two prominent and efficient methods that have been reported in the literature.

Chemoenzymatic Synthesis via Enantioconvergent Hydrolysis of p-Nitrostyrene Oxide

This approach utilizes an epoxide hydrolase enzyme to selectively hydrolyze one enantiomer of racemic p-nitrostyrene oxide, leading to the formation of (R)-p-nitrophenylglycol, a key precursor to (R)-(-)-Nifenalol.[8] The subsequent chemical steps then convert this chiral diol into the target molecule.

Enzymatic Kinetic Resolution of a Bromohydrin Precursor

This method involves the enzymatic resolution of a racemic bromohydrin, (±)-2-bromo-1-(4-nitrophenyl)ethanol. A lipase is used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer, which is then converted to (R)-(-)-Nifenalol.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two highlighted synthetic routes to (R)-(-)-Nifenalol.

| Parameter | Chemoenzymatic Synthesis via Epoxide Hydrolysis[8] | Enzymatic Kinetic Resolution of Bromohydrin[7] |

| Key Chiral Intermediate | (R)-p-nitrophenylglycol | (R)-2-bromo-1-(4-nitrophenyl)ethanol |

| Enzyme Used | Epoxide Hydrolase | Lipase (e.g., from Pseudomonas sp.) |

| Overall Yield | Not explicitly stated, but the enzymatic step yield is high. | Not explicitly stated for the entire sequence. |

| Enantiomeric Excess (ee) | >99% for the final product. | High ee reported for the resolved intermediate. |

| Key Advantages | High enantioselectivity, potential for high yield. | Effective resolution of a key intermediate. |

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (R)-(-)-Nifenalol via Enantioconvergent Hydrolysis

Step 1: Enantioconvergent Hydrolysis of (±)-p-Nitrostyrene Oxide [8]

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.

-

Enzyme Addition: A suitable epoxide hydrolase (e.g., from Aspergillus niger or a recombinant source) is added to the buffer.

-

Substrate Addition: Racemic p-nitrostyrene oxide is added to the enzyme solution. The reaction may be performed in a biphasic system (e.g., with an organic solvent like toluene) to improve substrate solubility and product recovery.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the progress by chiral HPLC.

-

Work-up and Isolation: Upon completion, the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-p-nitrophenylglycol. The enantiomeric excess is determined by chiral HPLC.

Step 2: Conversion of (R)-p-Nitrophenylglycol to (R)-(-)-Nifenalol

Detailed protocols for the subsequent chemical transformations (e.g., conversion of the diol to an epoxide followed by ring-opening with isopropylamine) are based on standard organic synthesis procedures and would need to be optimized for this specific substrate.

Protocol 2: Synthesis of (R)-(-)-Nifenalol via Enzymatic Kinetic Resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol

Step 1: Enzymatic Kinetic Resolution [7]

-

Reaction Setup: Racemic (±)-2-bromo-1-(4-nitrophenyl)ethanol is dissolved in an appropriate organic solvent (e.g., toluene).

-

Acyl Donor and Enzyme Addition: An acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized lipase from Pseudomonas sp.) are added to the solution.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with shaking for a period determined by reaction monitoring (e.g., via TLC or HPLC).

-

Work-up and Separation: After the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of (R)-2-bromo-1-(4-nitrophenyl)ethanol and (S)-2-bromo-1-(4-nitrophenyl)acetate is separated by column chromatography.

Step 2: Conversion of (R)-2-bromo-1-(4-nitrophenyl)ethanol to (R)-(-)-Nifenalol

-

Epoxide Formation: The purified (R)-2-bromo-1-(4-nitrophenyl)ethanol is treated with a base (e.g., sodium hydroxide) in a suitable solvent to form the corresponding (R)-p-nitrostyrene oxide.

-

Amination: The resulting epoxide is then reacted with isopropylamine in a suitable solvent (e.g., methanol or isopropanol) at elevated temperature to yield (R)-(-)-Nifenalol.

-

Purification: The final product is purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of β1- and β2-adrenergic receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Beta-Adrenergic Receptor Binding Assay for Nifenalol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro beta-adrenergic receptor binding assay for Nifenalol. It is designed to furnish researchers, scientists, and drug development professionals with the fundamental principles, detailed experimental protocols, and data interpretation necessary for assessing the interaction of this compound with beta-adrenergic receptors.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a compound classified as a beta-adrenergic receptor blocker. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in the sympathetic nervous system, mediating the effects of catecholamines like epinephrine and norepinephrine. There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3. β1-adrenergic receptors are predominantly found in the heart and kidneys, while β2-adrenergic receptors are abundant in the smooth muscle of the airways, blood vessels, and uterus. The interaction of a ligand like this compound with these receptors can be quantified using in vitro binding assays, which are essential for determining its affinity and selectivity profile.

The Beta-Adrenergic Signaling Pathway

The binding of an agonist to a beta-adrenergic receptor initiates a well-characterized signaling cascade. This pathway is pivotal for understanding the functional consequences of ligand binding.

Figure 1: Simplified Beta-Adrenergic Signaling Pathway.

Upon agonist binding, the beta-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein.[1] The Gs alpha subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in a physiological response.[1]

Principles of In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[2] These assays are typically conducted on cell membranes or tissue homogenates that express the receptor of interest.

There are two primary types of in vitro binding assays relevant to the characterization of this compound:

-

Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. In these assays, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until saturation is reached.

-

Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound, such as this compound, for the receptor. This is achieved by measuring the ability of the unlabeled compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocols

The following sections outline the methodologies for performing in vitro beta-adrenergic receptor binding assays.

Preparation of Cell Membranes

-

Cell Culture: Cells stably expressing the human β1 or β2-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to confluence.

-

Harvesting: The cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a centrifuge tube.

-

Lysis: The cell suspension is centrifuged, and the pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.

Radioligand Competition Binding Assay for this compound

This protocol is designed to determine the Ki of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors

-

Radioligand (e.g., [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP))

-

This compound (unlabeled competitor)

-

Non-specific binding control (e.g., a high concentration of Propranolol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Addition of Reagents:

-

To all wells, add a fixed volume of assay buffer.

-

To the non-specific binding wells, add a high concentration of propranolol (e.g., 10 µM).

-

To the competitor wells, add serial dilutions of this compound.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Presentation and Analysis

The raw data (counts per minute, CPM) from the scintillation counter are used to determine the amount of specifically bound radioligand at each concentration of this compound.

Calculations:

-

Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM)

-

Percentage of Specific Binding: (Specific Binding at a given this compound concentration / Maximum Specific Binding) x 100

The percentage of specific binding is then plotted against the logarithm of the this compound concentration to generate a competition curve. Non-linear regression analysis is used to fit the data to a one-site or two-site binding model to determine the IC50 value.

The Ki value is then calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Quantitative Data for this compound

| Compound | Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) |

| This compound | β1-adrenergic | [³H]-DHA | Rat Heart | Value |

| This compound | β2-adrenergic | [³H]-DHA | Rat Lung | Value |

*Values to be populated from specific experimental findings.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a radioligand competition binding assay.

References

Nifenalol: A Technical Deep Dive into its Discovery, Development, and Scientific Legacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifenalol, a notable yet lesser-known entity in the pantheon of beta-adrenergic receptor antagonists, holds a significant place in the historical and scientific narrative of cardiovascular pharmacology. While it did not achieve the widespread clinical use of its contemporaries like propranolol, its unique properties and role as a research tool have contributed to a deeper understanding of beta-adrenoceptor physiology and pharmacology. This technical guide provides an in-depth exploration of the discovery, development, and scientific applications of this compound, presenting key data, experimental methodologies, and the signaling pathways it modulates.

Discovery and Development History

The precise genesis of this compound is not as prominently documented as that of blockbuster drugs. However, its appearance in the scientific literature by the mid-1970s indicates its synthesis and initial characterization likely occurred in the preceding decade, a period of intense research and development in the field of beta-blockers following the groundbreaking discovery of pronethalol and propranolol in the early 1960s.

This compound, chemically known as 1-(4-nitrophenyl)-2-(isopropylamino)ethanol, belongs to the arylaminoethanol class of beta-blockers. Its development was part of a broader effort to synthesize and evaluate a wide range of structural analogues to identify compounds with improved therapeutic profiles, including greater receptor selectivity and reduced side effects.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at beta-adrenergic receptors, blocking the binding of endogenous catecholamines such as epinephrine and norepinephrine. This antagonism mitigates the downstream signaling cascades typically initiated by these neurotransmitters.

Signaling Pathways

The primary signaling pathway affected by this compound is the beta-adrenergic receptor-G protein-adenylyl cyclase pathway. By blocking the receptor, this compound prevents the activation of the stimulatory G protein (Gs), thereby inhibiting the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase. This reduction in intracellular cAMP levels leads to a decrease in the activation of protein kinase A (PKA) and subsequent downstream effects, which in cardiac tissue include reduced heart rate (chronotropy), decreased contractility (inotropy), and slowed atrioventricular conduction (dromotropy).

An In-depth Technical Guide to the Physical and Chemical Properties of Nifenalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a beta-adrenoceptor antagonist, commonly referred to as a beta-blocker.[1][2] It is recognized for its antiarrhythmic properties, its tendency to lower blood pressure, and its potential to offer protection against angina.[2][3] As a sympatholytic drug, this compound functions by competitively inhibiting the binding of catecholamines such as norepinephrine and epinephrine to beta-adrenergic receptors. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(4-Nitrophenyl)-2-(propan-2-ylamino)ethanol[1] |

| Synonyms | Isophenethanol, (±)-INPEA[4][5] |

| CAS Number | 7413-36-7 (free base)[3], 5704-60-9 (HCl salt)[6] |

| Chemical Formula | C₁₁H₁₆N₂O₃[3][7] |

| Molecular Weight | 224.26 g/mol [3][7] |

| Appearance | Solid powder[3] |

| Stereochemistry | Racemic[7] |

Table 2: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 98 °C[4][8] |

| Boiling Point | 377.4 °C at 760 mmHg[4] |

| Solubility | Soluble in DMSO[9] |

| logP (predicted) | 1.1[10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the Thiele tube method, a common and effective technique for organic solids.[8]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Bunsen burner or other heat source

-

Mortar and pestle

-

This compound sample

Procedure:

-

A small amount of the this compound sample is finely powdered using a mortar and pestle.[8]

-

The powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

The thermometer and attached capillary tube are suspended in a Thiele tube containing mineral oil. The oil level should be sufficient to immerse the thermometer bulb and the sample.[8]

-

The side arm of the Thiele tube is gently heated, which creates a convection current ensuring uniform heating of the oil.[8]

-

The temperature is increased at a rate of 1-2°C per minute as it approaches the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]

Workflow for Melting Point Determination

Determination of Boiling Point

The boiling point of a liquid organic compound such as this compound (if in liquid form or dissolved in a high-boiling solvent) can be determined by distillation.[9]

Materials:

-

Distillation flask (round-bottomed)

-

Condenser

-

Receiving cylinder

-

Calibrated thermometer

-

Heating mantle or Bunsen burner

-

Boiling chips

-

This compound sample

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[11]

-

The distillation apparatus is assembled with the thermometer positioned so that the top of the bulb is just below the side arm leading to the condenser.[9]

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder. This is the initial boiling point.[9]

-

Heating is continued to maintain a steady rate of distillation (4-5 mL per minute).[9]

-

The temperature at which the last of the liquid vaporizes from the flask is recorded as the final boiling point.[9]

-

The observed boiling point may be corrected for atmospheric pressure.[12]

Determination of Solubility in DMSO

The solubility of this compound in dimethyl sulfoxide (DMSO) can be determined using a kinetic turbidimetric method.[4][6]

Materials:

-

This compound sample

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 620 nm

-

Multichannel pipette

Procedure:

-

A stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).[4]

-

In a 96-well plate, 198 µL of PBS is added to each well.[4]

-

2 µL of the this compound stock solution is added to the wells to achieve the desired final concentration.[4]

-

The plate is shaken for 1-2 minutes to mix the contents thoroughly.[4]

-

The plate is incubated at room temperature for 1-2 hours.[4]

-

The turbidity (absorbance) of each well is measured at 620 nm using a microplate reader.[4]

-

The absorbance of the sample wells is compared to a blank (PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and thus the limit of solubility.[4]

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method followed by HPLC analysis.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Phosphate buffer (pH 7.4)

-

Separatory funnel

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

A known concentration of this compound is dissolved in the aqueous phase (phosphate buffer, pH 7.4).

-

Equal volumes of the n-octanol and the aqueous this compound solution are added to a separatory funnel.

-

The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the this compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of this compound in each phase is determined using a validated HPLC method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway inhibited by this compound is the Gs-protein pathway.

Classical Gs-Protein Coupled Pathway:

-

Under normal physiological conditions, catecholamines (e.g., norepinephrine, epinephrine) bind to beta-adrenergic receptors.

-

This binding activates the associated Gs-protein, causing the exchange of GDP for GTP on the alpha subunit (Gαs).

-

The activated Gαs-GTP complex dissociates from the beta-gamma subunits and activates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

PKA then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.

Action of this compound:

-

This compound competitively binds to the beta-adrenergic receptor, preventing the binding of endogenous catecholamines.

-

This blockage inhibits the activation of the Gs-protein and the subsequent downstream signaling cascade, thus reducing the effects of sympathetic stimulation on the heart.

G-Protein Independent Pathway (Biased Agonism): It is also recognized that some beta-blockers can act as "biased ligands," selectively activating G-protein independent signaling pathways mediated by β-arrestin. This can lead to distinct cellular responses that are independent of G-protein activation.

This compound's Mechanism of Action on the β-Adrenergic Signaling Pathway

Key Pharmacological Experimental Protocols

Beta-Adrenoceptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity (Ki) of this compound for beta-adrenergic receptors.

Materials:

-

Cell membranes expressing beta-adrenergic receptors (e.g., from turkey erythrocytes for β1 and rat erythrocytes for β2).[3]

-

Radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol - [³H]DHA).[3]

-

This compound (unlabeled competitor) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters (e.g., Whatman GF/B).[3]

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]DHA and varying concentrations of unlabeled this compound.[3]

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[3]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]DHA (IC₅₀) is determined.

-

The Ki value for this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Workflow for a Competitive Radioligand Binding Assay

Assessment of Antiarrhythmic Properties (Langendorff Heart Model)

The Langendorff isolated heart preparation is a valuable ex vivo model to study the direct effects of drugs on cardiac electrophysiology and arrhythmias.[1][8]

Materials:

-

Langendorff perfusion apparatus.

-

Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂ and warmed to 37°C).[7]

-

Surgical instruments for heart excision.

-

Electrodes for recording electrocardiogram (ECG) or monophasic action potentials (MAP).

-

Arrhythmia-inducing agent (e.g., a cardiac glycoside or electrical stimulation).

-

This compound solution.

Procedure:

-

The heart is rapidly excised from an anesthetized animal and immediately placed in ice-cold Krebs-Henseleit buffer.[7]

-

The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with the oxygenated buffer at a constant pressure.[7][8]

-

The heart is allowed to equilibrate and stabilize, during which baseline cardiac parameters (heart rate, contractility, ECG) are recorded.

-

An arrhythmia is induced, for example, by adding an arrhythmogenic agent to the perfusate or by a programmed electrical stimulation protocol.[6]

-

Once a stable arrhythmia is established, this compound is introduced into the perfusate at various concentrations.

-

The effects of this compound on the arrhythmia are continuously monitored by recording changes in the ECG, such as the termination of the arrhythmia or a reduction in ectopic beats.

-

Dose-response curves can be generated to quantify the antiarrhythmic potency of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound, the experimental methods to determine them, and its mechanism of action. This information is essential for professionals engaged in the research and development of beta-blocker therapeutics.

References

- 1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 2. youtube.com [youtube.com]

- 3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Langendorff Heart Preparations for Atrial Electrophysiology [bio-protocol.org]

- 7. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiarrhythmic drugs: how to evaluate them? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Beta-Adrenergic blockers as antiarrhythmic and antifibrillatory compounds: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Nifenalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways and resulting byproducts of Nifenalol, a beta-adrenergic blocking agent. Due to the limited availability of specific degradation studies on this compound, this document extrapolates potential degradation routes based on the known behavior of structurally similar beta-blockers and the chemical properties of this compound's functional groups under forced degradation conditions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and analytical method development of this compound and related compounds. Detailed experimental protocols for conducting forced degradation studies are provided, alongside proposed degradation pathway diagrams and a summary of potential degradation products.

Introduction

This compound is a beta-adrenergic antagonist characterized by a phenylethanolamine structure with a nitro group substituted on the phenyl ring. Understanding the degradation profile of a drug substance like this compound is a critical aspect of pharmaceutical development. Forced degradation, or stress testing, is essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

The chemical structure of this compound, featuring a secondary alcohol, a secondary amine, and a nitroaromatic moiety, presents several potential sites for degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. This guide outlines the probable degradation pathways at these functional groups.

Proposed Degradation Pathways of this compound

Based on the degradation patterns of other phenylethanolamine-based beta-blockers such as propranolol, metoprolol, and atenolol, several degradation pathways for this compound are proposed.[3][4][5][6][7][8]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals.[9] this compound's susceptibility to hydrolysis is likely pH-dependent.

-

Acidic and Basic Conditions: Under strong acidic or basic conditions, the ether linkage, if present in related structures, is a common point of cleavage. However, this compound lacks this linkage. The primary sites for hydrolysis in this compound are likely the secondary alcohol and the bonds adjacent to the amine. Dehydration of the secondary alcohol could occur under acidic conditions, leading to the formation of an alkene. In highly basic conditions, degradation may be initiated at the benzylic position.

Oxidative Degradation

Oxidative degradation is a significant concern for many pharmaceuticals.[10] The use of oxidizing agents like hydrogen peroxide is a standard approach in forced degradation studies.[11]

-

N-Dealkylation: The secondary amine in this compound is susceptible to oxidation, which can lead to N-dealkylation, resulting in the corresponding primary amine.

-

Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to a ketone.

-

Aromatic Ring Oxidation: The electron-rich phenyl ring can undergo hydroxylation at various positions.

-

Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of certain excipients or impurities that can act as reducing agents, although this is more common in metabolic pathways, it can occur under certain stress conditions.

Photolytic Degradation

Photodegradation can occur when a drug substance is exposed to light.[3][12][13] The nitroaromatic chromophore in this compound makes it particularly susceptible to photolytic degradation.

-

Nitro Group Transformation: Aromatic nitro compounds can undergo photoreduction to nitroso and subsequently amino derivatives.[14][15]

-

Side-Chain Cleavage: Photolytic conditions can induce cleavage of the side chain, potentially leading to the formation of 4-nitrobenzaldehyde and other related byproducts.

-

Radical-Mediated Degradation: Photons can initiate free-radical reactions, leading to a complex mixture of degradation products.

Visualization of Proposed Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound under different stress conditions.

Caption: Proposed acidic hydrolytic degradation of this compound.

References

- 1. ijsdr.org [ijsdr.org]

- 2. asianjpr.com [asianjpr.com]

- 3. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 4. Forced Degradation SOP: Acid/Base/Oxidative/Thermal/Light—Targets & Controls – Pharma Stability [pharmastability.com]

- 5. ikev.org [ikev.org]

- 6. kirj.ee [kirj.ee]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Nifenalol Enantiomers: A Technical Guide to Stereospecific Activity at Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a non-selective β-adrenergic receptor antagonist that has been a subject of pharmacological interest. As a chiral molecule, this compound exists as two enantiomers: (S)-(-)-Nifenalol and (R)-(+)-Nifenalol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This technical guide provides an in-depth overview of the specific activities of this compound enantiomers, focusing on their interaction with β-adrenoceptors. The information presented herein is crucial for researchers in the fields of pharmacology, medicinal chemistry, and drug development seeking to understand the stereoselectivity of this compound. For many β-blockers, the (-)-enantiomer possesses significantly higher potency as a β-receptor antagonist compared to the (+)-enantiomer.[1][2]

Quantitative Data on the Specific Activities of this compound Enantiomers

The antagonist potencies of the this compound enantiomers at β-adrenoceptors were quantitatively determined in a key study by Harms, Zaagsma, and de Vente (1977). The results, expressed as pA₂ values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, are summarized in the table below. These values were determined in isolated rat tissues, providing insights into the tissue-specific activity of each enantiomer.

| Enantiomer | Tissue | β-Adrenoceptor Subtype | pA₂ Value |

| (-)-Nifenalol | Right Atrium | β₁ | 7.42 |

| Diaphragm | β₂ | 6.84 | |

| Adipose Tissue | β (atypical) | 6.20 | |

| (+)-Nifenalol | Right Atrium | β₁ | 5.54 |

| Diaphragm | β₂ | 5.30 | |

| Adipose Tissue | β (atypical) | 5.15 |

Data extracted from Harms HH, Zaagsma J, de Vente J. Life Sci. 1977 Jul 1;21(1):123-8.

The data clearly demonstrates that the (-)-enantiomer of this compound is substantially more potent in antagonizing β-adrenoceptors across all tested tissues compared to the (+)-enantiomer. The difference in potency is most pronounced at the β₁-adrenoceptors of the right atrium, with a nearly 100-fold difference in antagonist activity.

Experimental Protocols

The determination of the pA₂ values for the this compound enantiomers involved functional pharmacological assays using isolated rat tissues. The following is a detailed description of the likely experimental methodology based on the 1977 study by Harms and colleagues and standard pharmacological practices of that era.

Isolated Tissue Preparation and Mounting

-

Tissue Source: Male Wistar rats were used as the tissue source.

-

Tissue Isolation:

-

Right Atria: The hearts were excised, and the spontaneously beating right atria were isolated and mounted in an organ bath.

-

Diaphragm: A strip of the diaphragm muscle was carefully dissected and mounted.

-

Adipose Tissue: Epididymal adipose tissue was isolated.

-

-

Organ Bath Setup: The isolated tissues were suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain physiological pH.

-

Tension Recording: The tissues were connected to isometric force transducers to record contractile responses (for right atria and diaphragm) or other relevant physiological responses. The tissues were allowed to equilibrate under a resting tension for a specified period before the start of the experiment.

Determination of Antagonist Potency (pA₂ Value)

-

Agonist Concentration-Response Curves: Cumulative concentration-response curves to a standard β-adrenoceptor agonist (e.g., isoprenaline) were obtained to establish a baseline response. The agonist was added to the organ bath in increasing concentrations, and the resulting response (e.g., increase in heart rate for atria, relaxation for diaphragm) was recorded.

-

Antagonist Incubation: After washing the tissues to remove the agonist, they were incubated with a specific concentration of one of the this compound enantiomers for a predetermined period to allow for equilibration and receptor binding.

-

Shift in Agonist Concentration-Response Curve: In the continued presence of the this compound enantiomer, a second cumulative concentration-response curve for the agonist was generated. The presence of the competitive antagonist is expected to cause a parallel rightward shift of the agonist's concentration-response curve without a change in the maximum response.

-

Schild Plot Analysis: This procedure was repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) was calculated for each antagonist concentration. A Schild plot was then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

pA₂ Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from unity. The pA₂ value is determined from the x-intercept of this line.

Visualizations

Signaling Pathway of β-Adrenergic Receptor Antagonism by this compound

Caption: β-Adrenergic receptor signaling and antagonism by this compound enantiomers.

Experimental Workflow for pA₂ Determination

Caption: Workflow for determining the pA₂ value of a competitive antagonist.

References

Chemo-enzymatic Synthesis of Nifenalol Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemo-enzymatic strategies for the synthesis of chiral precursors of Nifenalol, a beta-adrenergic blocking agent. The focus is on the application of enzymatic kinetic resolutions to obtain enantiomerically pure intermediates, a critical aspect in the development of stereospecific pharmaceuticals. This document details the key enzymatic and chemical transformations, presents quantitative data for process evaluation, and provides illustrative experimental protocols.

Introduction

This compound, like many beta-blockers, exhibits stereospecific pharmacology, with one enantiomer being significantly more active and/or having a different side-effect profile than the other. Consequently, the synthesis of enantiomerically pure this compound is of great importance. Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer an efficient and environmentally benign approach to producing these chiral building blocks.[1][2]

The core of the chemo-enzymatic approach to this compound precursors lies in the enzymatic kinetic resolution of racemic intermediates. This guide will focus on two primary enzymatic methods:

-

Lipase-catalyzed kinetic resolution of racemic alcohols: This involves the enantioselective acylation of a racemic alcohol, leaving one enantiomer unreacted and in high enantiomeric purity.

-

Transaminase-catalyzed kinetic resolution of racemic amines: This method utilizes the stereoselective transfer of an amino group from a donor to an acceptor, resolving a racemic amine into its constituent enantiomers.

Key precursors for this compound synthesis that are amenable to these enzymatic resolutions include derivatives of 1-(nitrophenyl)ethanol and the corresponding amino alcohols. Specifically, (R)-2-bromo-1-(4-nitrophenyl)ethanol has been identified as a crucial intermediate for the synthesis of (R)-Nifenalol.

Chemo-enzymatic Synthesis Pathway

The overall strategy involves the synthesis of a racemic precursor followed by an enzymatic kinetic resolution to isolate the desired enantiomer. This enantiopure intermediate can then be further chemically converted to this compound.

Figure 1: General workflow for the chemo-enzymatic synthesis of this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic 1-(4-Nitrophenyl)ethanol Derivatives

Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic alcohols due to their high enantioselectivity and stability in organic solvents.[3] The principle of this resolution is the preferential acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Quantitative Data

The efficiency of the lipase-catalyzed kinetic resolution is dependent on various factors including the specific lipase, acyl donor, solvent, and temperature. The following table summarizes representative data for the kinetic resolution of 1-(4-nitrophenyl)ethanol and a related bromohydrin precursor.

| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Yield (%) of (R)-alcohol | ee (%) of (R)-alcohol | E-value | Reference |

| rac-1-(4-Nitrophenyl)ethanol | CALB | Vinyl acetate | Hexane | 40 | ~45 | >99 | >200 | |

| rac-2-Bromo-1-(4-nitrophenyl)ethanol | CALB | Vinyl acetate | Toluene | 30 | 42 | 98 | >100 |

Note: Data is compiled from various sources and represents typical values. Actual results may vary based on specific experimental conditions.

Experimental Protocol: Kinetic Resolution of rac-1-(4-Nitrophenyl)ethanol using CALB

This protocol is a representative example for the enzymatic resolution of a this compound precursor.

Materials:

-

rac-1-(4-Nitrophenyl)ethanol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous hexane

-

Molecular sieves (4 Å)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic 1-(4-nitrophenyl)ethanol (1.0 g, 5.98 mmol) in anhydrous hexane (50 mL), add vinyl acetate (1.1 mL, 11.96 mmol, 2 equivalents).

-

Add immobilized Candida antarctica lipase B (100 mg, 10% w/w) and activated 4 Å molecular sieves (1 g).

-

Incubate the reaction mixture at 40°C with shaking (200 rpm).

-

Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Once the desired conversion is reached, filter off the enzyme and molecular sieves and wash with ethyl acetate.

-

Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of (R)-1-(4-nitrophenyl)ethanol and (S)-1-(4-nitrophenyl)ethyl acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (R)-alcohol.

Figure 2: Experimental workflow for lipase-catalyzed kinetic resolution.

Transaminase-Catalyzed Kinetic Resolution of Racemic Amines

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor.[4][5] They can be used for the kinetic resolution of racemic amines, where one enantiomer is selectively converted to a ketone, leaving the other enantiomer in high optical purity.

Quantitative Data

The choice of transaminase (S-selective or R-selective), amino donor, and reaction conditions are crucial for a successful resolution.

| Substrate | Enzyme | Amino Donor | Co-substrate | Temp. (°C) | pH | Yield (%) of (R)-amine | ee (%) of (R)-amine | Reference |

| rac-1-(4-Nitrophenyl)ethylamine | (S)-Transaminase | L-Alanine | Pyruvate | 30 | 7.5 | ~48 | >99 | [6] |

Note: This data is representative and serves as a guideline. Optimization is often required for specific substrates.

Experimental Protocol: Kinetic Resolution of a Racemic Amine using a Transaminase

This protocol outlines a general procedure for the kinetic resolution of a racemic amine.

Materials:

-

Racemic amine (e.g., rac-1-(4-Nitrophenyl)ethylamine)

-

(S)-selective transaminase

-

L-Alanine (amino donor)

-

Pyruvate (co-substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Sodium hydroxide solution

Procedure:

-

Prepare a reaction mixture containing the racemic amine (e.g., 50 mM) in phosphate buffer (pH 7.5).

-

Add L-alanine (e.g., 1.5 equivalents), pyruvate (e.g., 0.1 equivalents), and PLP (e.g., 1 mM).

-

Initiate the reaction by adding the (S)-selective transaminase (e.g., 5-10 mg/mL).

-

Incubate the reaction at 30°C with gentle agitation.

-

Monitor the conversion and enantiomeric excess of the remaining amine by chiral HPLC.

-

Once the reaction reaches approximately 50% conversion, stop the reaction by adjusting the pH to >10 with NaOH.

-

Extract the unreacted (R)-amine with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched (R)-amine.

-

Further purification can be achieved by crystallization or chromatography.

References

- 1. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]

- 2. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Asymmetric Synthesis of (R)-(-)-Nifenalol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Nifenalol is the pharmacologically active enantiomer of the β-adrenergic blocker Nifenalol, utilized in the management of angina and arrhythmia.[1] The stereoselective synthesis of (R)-(-)-Nifenalol is of significant interest to ensure therapeutic efficacy and minimize potential side effects associated with the inactive (S)-(+)-enantiomer. This document outlines two distinct and effective protocols for the asymmetric synthesis of (R)-(-)-Nifenalol: a chemo-enzymatic approach leveraging an engineered epoxide hydrolase and a metal-catalyzed asymmetric aziridination method. Detailed experimental procedures, tabulated data for key reaction steps, and a visual workflow are provided to facilitate replication and further development.

Introduction

β-adrenergic blockers, such as this compound, are a critical class of pharmaceuticals for treating cardiovascular diseases.[2] Many of these compounds are chiral, with the desired therapeutic activity often residing in a single enantiomer.[2][3] The synthesis of enantiomerically pure β-blockers is a key objective in pharmaceutical manufacturing to enhance safety and efficacy profiles.[2] This application note details two robust methods for the asymmetric synthesis of (R)-(-)-Nifenalol, providing researchers with comprehensive protocols for producing this chiral drug.

Method 1: Chemo-enzymatic Synthesis via Enantioconvergent Hydrolysis

This approach utilizes an engineered epoxide hydrolase for the key stereoselective step, converting racemic p-nitrostyrene oxide into (R)-p-nitrophenyl glycol with high enantiomeric excess. The resulting chiral diol is then chemically converted to (R)-(-)-Nifenalol. This method offers the advantages of high enantioselectivity and environmentally benign reaction conditions for the enzymatic step.

Experimental Protocol

Step 1: Enantioconvergent Hydrolysis of (rac)-p-Nitrostyrene Oxide

-

Biocatalyst Preparation: Whole resting cells of E. coli expressing an engineered epoxide hydrolase (e.g., VrEH2M263N) are prepared and harvested.

-

Reaction Setup: A packed bed reactor is filled with the immobilized biocatalyst.

-

Hydrolysis: A solution of racemic p-nitrostyrene oxide (pNSO) is continuously passed through the reactor. The product, (R)-p-nitrophenyl glycol (pNPG), is adsorbed in-situ using a macroporous resin.

-

Elution and Isolation: The (R)-pNPG is eluted from the resin with methanol. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization to afford highly enantioenriched (R)-pNPG.

Step 2: Synthesis of (R)-(-)-Nifenalol from (R)-p-Nitrophenyl Glycol

-

Reaction: The purified (R)-p-nitrophenyl glycol is chemically converted to (R)-(-)-Nifenalol. A common method involves a two-step process: activation of the primary alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with isopropylamine.

-

Purification: The final product, (R)-(-)-Nifenalol, is purified by recrystallization to achieve high enantiopurity.[4]

Data Presentation

| Step | Substrate | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |

| 1. Enantioconvergent Hydrolysis | (rac)-p-Nitrostyrene Oxide | (R)-p-Nitrophenyl Glycol | Immobilized VrEH2M263N | 91% | 97% | [4] |

| 2. Conversion to (R)-(-)-Nifenalol | (R)-p-Nitrophenyl Glycol | (R)-(-)-Nifenalol | Chemical Synthesis | 61.3% (overall) | 99.9% (after recrystallization) | [4] |

Experimental Workflow

Caption: Chemo-enzymatic synthesis of (R)-(-)-Nifenalol.

Method 2: Asymmetric Aziridination

This synthetic route features a copper(I)-catalyzed asymmetric aziridination of 4-nitrostyrene as the key chirality-inducing step. The resulting chiral aziridine is then converted to (R)-(-)-Nifenalol through a series of transformations. This method provides a purely chemical approach to the target molecule with good control over stereochemistry.

Experimental Protocol

Step 1: Asymmetric Aziridination of 4-Nitrostyrene

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, Cu(MeCN)PF6 and the chiral bis(oxazoline) ligand are combined in acetonitrile.

-

Reaction Mixture: To this catalyst solution, 4-nitrostyrene, the N-tosyloxycarbamate nitrene precursor, potassium carbonate, and 4 Å molecular sieves are added.

-

Reaction: The mixture is stirred at room temperature for 12 hours.

-

Workup and Purification: The reaction is quenched, and the crude product is purified by chromatography to yield the chiral aziridine.

Step 2: Ring Opening of the Aziridine

-

Reaction: The purified aziridine is treated with a Lewis acid, such as BF3·OEt2, in a mixture of water and acetonitrile at room temperature for 1 hour.

-

Workup and Purification: The reaction is worked up to yield the corresponding amino alcohol.

Step 3: N-Alkylation

-

Reaction: The amino alcohol is N-alkylated using sodium cyanoborohydride and acetone at room temperature for 1 hour.

-

Workup and Purification: The reaction mixture is worked up and the crude product is purified to afford (R)-(-)-Nifenalol.

Data Presentation

| Step | Starting Material | Product | Catalyst/Reagent | Yield | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| 1. Asymmetric Aziridination | 4-Nitrostyrene | Chiral Aziridine | Cu(MeCN)PF6, Bis(oxazoline) ligand C, N-tosyloxycarbamate B | 85% | dr = 89:11 | [1] |

| 2. Aziridine Ring Opening | Chiral Aziridine | Chiral Amino Alcohol | BF3·OEt2, H2O-MeCN | 93% | dr > 95:5 | [1] |

| 3. N-Alkylation | Chiral Amino Alcohol | (R)-(-)-Nifenalol | NaBH3CN, Acetone | 61% | Not explicitly stated, but high ee is expected. | [1] |

Signaling Pathway/Workflow Diagram

Caption: Asymmetric aziridination route to (R)-(-)-Nifenalol.

Conclusion

The asymmetric synthesis of (R)-(-)-Nifenalol can be effectively achieved through multiple synthetic strategies. The chemo-enzymatic approach offers high enantioselectivity and mild reaction conditions for the key stereoselective step, making it an attractive green chemistry alternative. The asymmetric aziridination method provides a robust chemical route with good yields and stereocontrol. The choice of method will depend on factors such as the availability of biocatalysts, cost of reagents, and scalability requirements. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Note: Protocol for Studying Nifenalol Effects on Blood Pressure in Rats

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for evaluating the effects of Nifenalol, a β-adrenergic receptor antagonist, on blood pressure and heart rate in rat models. This compound is utilized in research to study conditions like high blood pressure and irregular heartbeat[1][2]. The protocol outlines methodologies for direct arterial blood pressure measurement, drug preparation, intravenous administration, and data analysis. Included are representations of this compound's signaling pathway and the experimental workflow to ensure clarity and reproducibility.

Mechanism of Action: β-Adrenergic Blockade

This compound functions as a competitive inhibitor of β-adrenergic receptors[3]. In the cardiovascular system, the sympathetic nervous system releases catecholamines (e.g., norepinephrine, epinephrine) that bind to β1-adrenergic receptors in the heart and β2-adrenergic receptors in vascular smooth muscle. This binding activates a Gs protein-coupled signaling cascade, leading to increased production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[4][5]. This results in increased heart rate, myocardial contractility, and influences vascular tone. By blocking these receptors, this compound prevents the binding of catecholamines, thereby reducing heart rate and contractility, which contributes to a decrease in blood pressure[3][6].

Experimental Protocol

This protocol focuses on the direct measurement of blood pressure in anesthetized rats for accurate and continuous data collection. Invasive blood pressure recording is considered the gold standard for assessing cardiovascular functions in preclinical studies[7].

Materials and Reagents

-

Animals: Male Sprague-Dawley or Wistar rats (250-350g)[7][8].

-

This compound Hydrochloride: (MedChemExpress or similar)[1].

-

Vehicle: Sterile, isotonic saline (0.9% NaCl).

-

Anesthetic: Urethane or Pentobarbital sodium.

-

Surgical Equipment: Scalpels, forceps, retractors, surgical sutures, cannulas/catheters (PE-50 tubing).

-

Data Acquisition: Pressure transducer, bridge amplifier, and a data acquisition system (e.g., PowerLab, BIOPAC).

-

Ancillary Equipment: Heating pad to maintain body temperature, restraining device (for tail-vein injection), heparinized saline (20-50 U/mL).

Animal Preparation and Surgical Procedure

-

Acclimatization: House rats for at least one week under standard conditions (12:12-h light:dark cycle, 21±1°C, 50%±2% humidity) with ad libitum access to food and water[8].

-

Anesthesia: Anesthetize the rat via intraperitoneal (IP) injection. Ensure a stable plane of anesthesia is achieved by monitoring pedal and corneal reflexes.

-

Temperature Control: Place the anesthetized animal on a heating pad to maintain a core body temperature of 37°C[7].

-

Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway throughout the experiment[7].

-

Vascular Cannulation:

-

Arterial Cannulation: Surgically expose the left carotid artery. Make a small incision and insert a PE-50 catheter filled with heparinized saline. Advance the catheter towards the aortic arch for arterial pressure measurement. Secure the catheter firmly with surgical silk[7].

-

Venous Cannulation: Expose the right jugular vein and cannulate with another PE-50 catheter for intravenous drug administration. This is an alternative to tail-vein injection and is preferred for continuous or repeated infusions[7][9].

-

-

Stabilization: Connect the arterial catheter to the pressure transducer. Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate readings are consistent[7].

Drug Preparation and Administration

-

This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in sterile saline. Protect from light and store at -20°C for up to one month[1].

-

Working Solutions: On the day of the experiment, dilute the stock solution with saline to achieve the desired final concentrations for injection.

-

Administration: Administer this compound intravenously (IV) as a bolus via the jugular vein catheter or a lateral tail vein[10][11]. The maximum recommended bolus injection volume is 5 ml/kg[10]. Administer an equivalent volume of the saline vehicle to the control group.

Experimental Design and Data Collection

-

Dose-Response Study:

-

Group 1: Vehicle control (Saline).

-

Group 2-N: Increasing doses of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg). A pilot study is recommended to determine the optimal dose range.

-

-

Data Recording:

-

Record baseline blood pressure (Systolic, Diastolic, Mean Arterial Pressure) and Heart Rate (HR) for 15-20 minutes post-stabilization.

-

Administer the vehicle or this compound dose.

-

Continuously record cardiovascular parameters for at least 60-90 minutes post-injection to observe the peak effect and duration of action.

-

Data Analysis

-

Calculate the change in Mean Arterial Pressure (MAP) and Heart Rate (HR) from the baseline for each animal.

-

Average the data for each experimental group at various time points (e.g., 5, 15, 30, 60 minutes post-injection).

-

Use a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between the control and this compound-treated groups. A p-value < 0.05 is typically considered significant.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison between dose groups.

| Treatment Group | Dose (mg/kg) | N | Baseline MAP (mmHg) | ΔMAP at 30 min (mmHg) | Baseline HR (bpm) | ΔHR at 30 min (bpm) |

| Vehicle Control | - | 6 | 105 ± 5 | -2 ± 1.5 | 380 ± 15 | -5 ± 4 |

| This compound | 0.5 | 6 | 107 ± 6 | -15 ± 2.1 | 375 ± 12 | -40 ± 8 |

| This compound | 1.0 | 6 | 104 ± 4 | -28 ± 3.0 | 382 ± 14 | -75 ± 11 |

| This compound | 5.0 | 6 | 106 ± 5 | -45 ± 4.2 | 378 ± 16 | -110 ± 15 |

| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. | ||||||

| (Note: Data shown are hypothetical and for illustrative purposes only). |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol from animal preparation to final data analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dsv.ulaval.ca [dsv.ulaval.ca]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. research.vt.edu [research.vt.edu]

Application Notes and Protocols for Determining Nifenalol Cytotoxicity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a beta-adrenergic antagonist, a class of drugs known to competitively inhibit β-adrenergic receptors.[1][2] While its primary applications are in cardiovascular conditions, recent research has explored the anti-cancer properties of beta-blockers.[3][4][5] These compounds have been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines.[4][6] The cytotoxic effects of beta-blockers are thought to be mediated through the modulation of signaling pathways such as the ERK/COX-2 and cAMP/PKA pathways.[3][6]

This document provides a comprehensive guide to utilizing common cell-based assays for the evaluation of this compound's cytotoxic potential. While specific cytotoxic data for this compound is not extensively available in the public domain, the protocols and expected outcomes detailed herein are based on established methodologies for assessing the cytotoxicity of other beta-blockers. These assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), the mechanism of cell death, and effects on the cell cycle.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects.[7] The following assays are fundamental in preclinical drug development for characterizing the cytotoxic profile of a test agent like this compound.

Cell Viability and Proliferation Assays

These assays are designed to quantify the number of viable cells in a population after exposure to a test compound. They are essential for determining the dose-dependent effects and calculating the IC50 value.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Distinguishing apoptosis from necrosis is crucial for understanding the mode of action of a cytotoxic compound.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Cell Cycle Analysis

Cytotoxic compounds can exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of a beta-blocker on various cancer cell lines. This data is provided as a template for presenting results obtained from experiments with this compound.

Table 1: IC50 Values of a Representative Beta-Blocker on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| A549 | Non-small cell lung cancer | 150 - 250 |

| H1299 | Non-small cell lung cancer | 150 - 250 |

| MDA-MB-231 | Triple-negative breast cancer | 100 - 200 |

| HD-MB03 | Medulloblastoma | 60 - 120 |

| DAOY | Medulloblastoma | 60 - 120 |

Data is representative of beta-blockers like nadolol and propranolol and should be experimentally determined for this compound.[4]

Table 2: Apoptosis Induction by a Representative Beta-Blocker in A549 Cells (48h Treatment)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 2.5 ± 0.8 | 1.2 ± 0.3 |

| IC50 / 2 | 15.7 ± 2.1 | 5.4 ± 1.1 |

| IC50 | 35.2 ± 3.5 | 18.9 ± 2.7 |

| IC50 x 2 | 48.6 ± 4.2 | 25.1 ± 3.0 |

Values are presented as mean ± standard deviation and are hypothetical. Actual values must be determined experimentally.

Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with a Representative Beta-Blocker (24h)

| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |